molecular formula C12H15F2N B2573121 3-(3,4-Difluorophenyl)-2,2-dimethylpyrrolidine CAS No. 1251094-81-1

3-(3,4-Difluorophenyl)-2,2-dimethylpyrrolidine

Cat. No.: B2573121
CAS No.: 1251094-81-1
M. Wt: 211.256
InChI Key: IHFFCSQPJZRAHI-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-2,2-dimethylpyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-difluorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorophenyl)-2,2-dimethylpyrrolidine typically involves the reaction of 3,4-difluorobenzaldehyde with 2,2-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as ketoreductases, can be explored to achieve enantioselective synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-2,2-dimethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(3,4-Difluorophenyl)-2,2-dimethylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-difluorophenyl)-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)-2,2-dimethylpyrrolidine
  • 3-(3,4-Difluorophenyl)-2,2-dimethylpyrrolidine
  • This compound

Uniqueness

This compound is unique due to the presence of the 3,4-difluorophenyl group, which imparts specific electronic and steric properties to the molecule. These properties can influence the compound’s reactivity and interactions with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(3,4-difluorophenyl)-2,2-dimethylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c1-12(2)9(5-6-15-12)8-3-4-10(13)11(14)7-8/h3-4,7,9,15H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFFCSQPJZRAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)C2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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